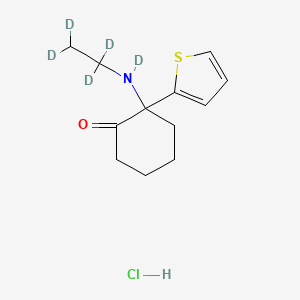

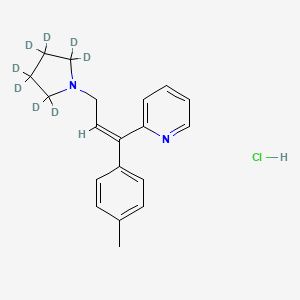

rac Viloxazine-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine hydrochloride. It is a synthetic compound with the molecular formula C13H14D5NO3•HCl and a molecular weight of 278.79. This compound is primarily used in scientific research, particularly in the fields of pharmacology and neurology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of rac Viloxazine hydrochloride. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the precursor molecule. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents.

Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of the precursor molecule using industrial-grade deuterated reagents.

Purification: The deuterated compound is purified through crystallization or chromatography techniques to ensure high purity.

Hydrochloride Formation: The purified deuterated compound is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution

Analyse Des Réactions Chimiques

Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed:

Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives, depending on the nucleophile used

Applications De Recherche Scientifique

rac Viloxazine-d5 Hydrochloride is widely used in scientific research due to its unique properties:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.

Neurological Research: The compound is used to investigate the effects of viloxazine on neurotransmitter systems, particularly serotonin and norepinephrine.

Drug Development: It serves as a reference standard in the development and testing of new drugs targeting similar pathways.

Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of related compounds

Mécanisme D'action

rac Viloxazine-d5 Hydrochloride exerts its effects primarily through modulation of neurotransmitter systems:

Serotonin System: The compound acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors, leading to increased extracellular serotonin levels in the prefrontal cortex.

Norepinephrine System: It exhibits moderate inhibitory effects on the norepinephrine transporter, enhancing norepinephrine levels in the brain.

Dopaminergic System: The compound also shows moderate activity at dopaminergic receptors, contributing to its overall pharmacological profile

Comparaison Avec Des Composés Similaires

rac Viloxazine-d5 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

rac Viloxazine Hydrochloride: The non-deuterated version of the compound, used in similar research applications.

Deuterated Analogues: Other deuterium-labeled compounds used in pharmacokinetic and metabolic studies.

Serotonin-Norepinephrine Modulators: Compounds such as duloxetine and venlafaxine, which also modulate serotonin and norepinephrine systems but lack the deuterium labeling .

Propriétés

Numéro CAS |

1276483-10-3 |

|---|---|

Formule moléculaire |

C₁₃H₁₅D₅ClNO₃ |

Poids moléculaire |

278.79 |

Synonymes |

(+/-)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine; Catatrol-d5; ICI 58834-d5; Vicilan-d5; Viloxazin-d5 Hydrochloride; Vivalan-d5; Vivarint-d5; Vivilan-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)